2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-12-4-3-5-18(20)16-10-11-19-15(2)13-16/h6-11,13,18H,3-5,12H2,1-2H3 |
InChI Key |
YDTKGJBJGMSBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC(=NC=C3)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidation of 2 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine
Chemical Transformations Involving the Tosyl Group
The tosyl (p-toluenesulfonyl) group is a versatile functional group in organic synthesis, primarily utilized for its ability to transform a poor leaving group (like an alcohol or an amine) into an excellent one. In the context of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, the N-tosyl group renders the nitrogen atom of the piperidine (B6355638) ring electron-deficient and can participate in or influence reactions in several ways.
Nucleophilic Substitution Reactions Mediated by the Tosyl Leaving Group
While the tosyl group is attached to the nitrogen of the piperidine ring and is not directly a leaving group from a carbon atom in the parent molecule, its presence is crucial for activating the piperidine ring. More commonly in related structures, a tosylate group attached to an oxygen (O-tosyl) serves as the leaving group. However, in the case of N-tosyl derivatives, the tosyl group can be cleaved under certain reductive conditions or participate in reactions where the N-S bond is broken.
A more direct role as a leaving group is observed in nucleophilic substitution reactions of related compounds where a tosyl group is attached to a carbon atom. For instance, in 1-alkyl-2-(tosyloxymethyl)aziridines, the tosyloxy group is an excellent leaving group for direct nucleophilic substitution at the exocyclic methylene (B1212753) carbon. researchgate.net
In the specific case of this compound, if a reaction were to involve the cleavage of the N-tosyl bond, it would likely proceed through a mechanism where the piperidine nitrogen acts as a nucleophile after de-tosylation. The tosyl group itself can be a target for nucleophilic attack under harsh conditions, though this is less common. The primary role of the N-tosyl group is to activate the C-H bonds alpha to the nitrogen, making them more acidic and susceptible to deprotonation, which can be followed by reaction with electrophiles.
| Nucleophile | Potential Product | Reaction Conditions | Notes |
| Hydride (e.g., from LiAlH4) | 2-Methyl-4-(piperidin-2-yl)pyridine | Reductive cleavage | The N-S bond is cleaved to remove the tosyl group. |
| Organometallic reagents (e.g., Grignard) | Varies | Can attack the sulfur atom | This is a less common reaction pathway. |
| Strong acids | De-tosylation | Can lead to the removal of the tosyl group. | The stability of the resulting pyridinium (B92312) ion is a factor. |
Reactivity of the Pyridine (B92270) Subunit
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.org The reactivity and regioselectivity of substitution are further influenced by the existing substituents.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic attack on the pyridine ring is significantly slower than on benzene and typically requires forcing conditions. quimicaorganica.orgwikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, protonation of the nitrogen further increases this deactivation. vaia.compearson.com Substitution generally occurs at the 3- and 5-positions (meta to the nitrogen) because the intermediates formed from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com
In this compound, the outcome of electrophilic aromatic substitution is determined by the combined directing effects of the 2-methyl group and the 4-(1-tosylpiperidin-2-yl) group.
2-Methyl group: This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 6).
4-(1-tosylpiperidin-2-yl) group: This group is expected to be deactivating due to the electron-withdrawing nature of the tosyl group. It would direct incoming electrophiles to the meta positions (positions 3 and 5).
The interplay of these effects would likely lead to a mixture of products, with substitution at the 3- and 5-positions being electronically favored. Steric hindrance from the bulky 4-substituent might further influence the regioselectivity, potentially favoring attack at the less hindered 3- or 5-positions.
| Position | Influence of 2-Methyl Group | Influence of 4-(1-tosylpiperidin-2-yl) Group | Overall Likelihood of Substitution |
| 3 | Activating (ortho) | Deactivating (meta) | Favorable |
| 5 | Neutral | Deactivating (meta) | Favorable |
| 6 | Activating (para) | Deactivating (ortho) | Less Favorable |
Intramolecular Cyclization and Rearrangement Pathways of Related Scaffolds
The structure of this compound and related N-tosyl piperidines allows for the possibility of intramolecular reactions, particularly cyclizations. Such reactions are often driven by the formation of stable ring systems.
For instance, a diastereoselective protocol for the synthesis of 4-O-tosyl piperidine-containing fused ring systems has been established via the aza-Prins cyclization. nih.gov While this involves an O-tosyl group, it highlights the utility of the piperidine scaffold in intramolecular cyclizations. The N-tosyl group can also participate in cyclization reactions. For example, N-heteroalkyl-N'-tosylpiperazines can be synthesized through a one-step intramolecular nucleophilic cyclization. researchgate.net
In a related context, N-tosyl aziridines, which are highly reactive three-membered rings, can be synthesized from 2-amino alcohols via tosylation and in situ cyclization. mdpi.com This demonstrates the propensity of tosyl-activated nitrogen compounds to undergo intramolecular ring-forming reactions.
Rearrangement reactions are also a possibility for related structures. For example, the Ladenburg rearrangement involves the thermal rearrangement of N-alkylpyridinium halides to 2- and 4-alkylpyridines. mdpi.com While not directly applicable to the starting compound, a derivative of this compound that forms a pyridinium salt could potentially undergo such a rearrangement.
| Reaction Type | Reactant Scaffold | Key Transformation | Product Type |
| Intramolecular Cyclization | N-alkenyl-N-tosyl amines | Nucleophilic attack of the amine on an activated double bond | Cyclic amine |
| Aza-Prins Cyclization | Piperidine derivatives with a pendant nucleophile and electrophile | Intramolecular attack of a nucleophile on an iminium ion | Fused bicyclic systems nih.gov |
| Ladenburg Rearrangement | N-alkyl pyridinium salts | Thermal migration of an alkyl group from nitrogen to the ring | Alkylpyridines mdpi.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of reactions involving this compound and its analogs is crucial for optimizing reaction conditions and predicting product outcomes. This often involves the characterization of transient intermediates.
Intermediate Characterization and Spectroscopic Analysis
The direct observation and characterization of reaction intermediates are often challenging due to their short lifetimes. However, spectroscopic techniques can provide valuable insights into reaction mechanisms.
For electrophilic aromatic substitution on the pyridine ring, the key intermediate is the sigma complex (or arenium ion). While typically not isolated, its structure and stability can be inferred from kinetic studies and computational modeling. rsc.org The resonance structures of the sigma complex for attack at different positions of the pyridine ring can explain the observed regioselectivity. vaia.com
In the synthesis of related compounds, spectroscopic methods are essential for product characterization. For example, in the synthesis of 2-methylpyridines via α-methylation, ¹H-NMR and LC-MS are used to monitor the reaction and identify products and byproducts. mdpi.com
| Spectroscopic Technique | Information Provided | Application Example |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, identification of functional groups, determination of stereochemistry | Characterizing the final product and any stable intermediates; confirming the position of substitution in EAS reactions. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=N in pyridine, S=O in tosyl) | Confirming the presence of key functional groups in the starting material and product. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | Confirming the molecular formula of the product and providing structural information based on fragmentation. |
| X-ray Crystallography | Determination of the three-dimensional structure of crystalline solids | Unambiguous determination of the structure and stereochemistry of the product. |
Lack of Publicly Available Research Hinders Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational analysis of the reaction mechanisms for the chemical compound This compound . Despite the growing importance of computational chemistry in elucidating complex reaction pathways, specific studies focusing on the reactivity profiles and mechanistic details of this particular molecule through theoretical approaches appear to be limited or not publicly accessible.
Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for predicting the geometric structures of reactants, transition states, and products, as well as for calculating the activation energies that govern reaction rates. These theoretical investigations provide deep insights into reaction mechanisms at a molecular level, complementing experimental findings.
For a comprehensive understanding of the reactivity of This compound , computational studies would be essential. Such research would typically involve:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.
Energy Profile Mapping: Calculating the potential energy surface of a reaction to determine the most favorable pathway.
Molecular Orbital Analysis: Examining the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack.
Without dedicated computational studies on This compound , a detailed, data-driven elucidation of its reaction mechanisms from a theoretical standpoint is not currently possible. The scientific community would benefit from future research in this area to fully characterize the chemical behavior of this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 4 1 Tosylpiperidin 2 Yl Pyridine Analogues
Impact of Substituent Position and Nature on Chemical Reactivity and Potential Biological Activity
The pyridine (B92270) ring's reactivity is heavily influenced by the nitrogen atom, which makes the ring electron-deficient. This generally predisposes the ring to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under stringent conditions nih.govuoanbar.edu.iq. The position of the methyl group, an electron-donating substituent, can modulate this inherent reactivity and significantly impact biological activity.
Research on various pyridine derivatives has shown that the presence and orientation of methyl groups can substantially affect their antibacterial activity nih.gov. For instance, in a study on pyridine epothilones, the placement of a methyl group on the pyridyl moiety was found to contribute to higher cytotoxic activity against cancer cell lines rsc.org. The methyl group's position influences the molecule's electronic properties and steric profile, which in turn affects how it interacts with biological targets like enzyme active sites. Shifting the methyl group from the 2-position to the 3- or 5-position in the 4-substituted pyridine core would alter the electronic density and basicity of the ring nitrogen, potentially impacting receptor binding and metabolic stability.
Table 1: Influence of Methyl Group Position on Pyridine Ring Properties
| Methyl Group Position | Expected Effect on Basicity | Favored Position for Electrophilic Attack | Favored Position for Nucleophilic Attack |
|---|---|---|---|
| 2- (or 6-) | Increase | 3- and 5- | 4- |
| 3- (or 5-) | Slight Increase | 2-, 4-, and 6- | 2- and 6- |
This table is based on general principles of pyridine chemistry and reactivity.
The N-tosyl group on the piperidine (B6355638) ring serves as a bulky, electron-withdrawing protecting group that significantly influences the conformation and reactivity of the piperidine ring. Modifications to this moiety can alter the compound's steric and electronic properties, lipophilicity, and metabolic stability.
Strategies for modification can include:
Replacement of the Tosyl Group: Substituting the tosyl group with other sulfonyl groups (e.g., mesyl, besyl) or with different types of protecting groups (e.g., Boc, Cbz) can fine-tune the electronic effect on the piperidine nitrogen and alter steric bulk. Studies on related N-protected piperidines have shown that the choice of the N-sulfonyl group can dramatically influence the diastereoselectivity and enantioselectivity of reactions at the C-2 position nih.gov.
Substitution on the Toluene Ring: Introducing substituents onto the aromatic ring of the tosyl group can modulate its electronic properties and provide additional points for interaction with biological targets. For example, adding electron-donating or electron-withdrawing groups can indirectly influence the reactivity of the piperidine ring.
Bioisosteric Replacement: The entire N-tosylpiperidine structure can be replaced with other cyclic amines, such as piperazine (B1678402) or morpholine, to improve pharmacokinetic properties like water solubility nih.gov. The introduction of piperazine, for instance, can enhance bioavailability due to the presence of a second basic nitrogen atom nih.gov.
Stereochemical Considerations and Enantioselectivity in Analogous Structures
The connection of the piperidine ring at its C-2 position to the pyridine ring at C-4 creates a chiral center. The absolute and relative configurations of substituents are known to be critical for the biological and chemical properties of chiral piperidines chemrxiv.org. Different enantiomers of a compound can exhibit widely different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.
The synthesis of enantioenriched 2-substituted piperidines is a significant area of interest in organic chemistry researchgate.netdntb.gov.ua. Key methods to achieve stereochemical control in analogous structures include:
Asymmetric Hydrogenation: This is a widely studied method for producing enantioenriched piperidines from corresponding pyridinium (B92312) salts. High levels of enantioselectivity (up to 99.3:0.7 er) have been achieved using iridium-catalyzed asymmetric hydrogenation researchgate.net.
Chiral Catalysts: The use of specialized chiral dirhodium catalysts in C-H functionalization reactions of N-sulfonyl piperidine derivatives has been shown to achieve high diastereoselectivity (up to >30:1 d.r.) and variable enantioselectivity nih.gov.
Desymmetrization: Catalytic methods for the enantioselective desymmetrization of piperidine derivatives via C(sp³)-H bond oxidation can yield chiral products with excellent enantioselectivity (up to 98% ee) chemrxiv.org.
Table 2: Catalytic Systems for Stereoselective Functionalization of Piperidine Analogues
| Catalyst System | Transformation | Stereoselectivity Achieved | Reference |
|---|---|---|---|
| Rh₂(R-TPPTTL)₄ | C2-H Functionalization of N-Bs-piperidine | >30:1 d.r., 52–73% ee | nih.gov |
| Rh₂(R-TCPTAD)₄ | C2-H Functionalization of N-Boc-piperidine | 11:1 d.r., 93% ee | nih.gov |
| Iridium-based catalyst | Asymmetric hydrogenation of pyridinium salts | Up to 99.3:0.7 er | researchgate.net |
d.r. = diastereomeric ratio; ee = enantiomeric excess; er = enantiomeric ratio
Rational Design Strategies for Modulating Molecular Interactions and Properties
Rational design involves making deliberate, structure-based modifications to a lead compound to improve its properties. This approach relies on an understanding of the target's structure and the SAR of the compound series nih.gov. For analogues of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, strategies include introducing or replacing functional groups to enhance target binding, improve selectivity, increase metabolic stability, or optimize physicochemical properties like solubility and permeability biomedres.usbiomedres.us.
In the context of this compound analogues, bioisosterism can be applied in several ways:
Pyridine Ring Replacement: The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, introduced to improve aqueous solubility, metabolic stability, or to add a hydrogen bond acceptor mdpi.comnih.gov. Conversely, the pyridine ring could be replaced with other five- or six-membered heterocycles like thiophene, furan, pyrazole, or pyrimidine researchgate.net. Such replacements can alter the electronic properties, dipole moment, and hydrogen bonding capacity of the molecule, potentially leading to improved target affinity or selectivity nih.gov.
Saturated Ring Mimetics: Recent studies have explored the use of saturated bicyclic scaffolds, such as 3-azabicyclo[3.1.1]heptanes, as non-aromatic mimetics of the pyridine ring. These scaffolds can replicate the geometry and vector orientation of the pyridine ring while dramatically improving physicochemical parameters like solubility and lipophilicity chemrxiv.org.
Table 3: Examples of Bioisosteric Replacements for the Pyridine Ring
| Original Moiety | Bioisosteric Replacement | Potential Change in Properties |
|---|---|---|
| Pyridine | Benzene | Decrease in polarity, loss of H-bond acceptor |
| Pyridine | Thiophene | Altered electronics and geometry |
| Pyridine | Pyrimidine | Addition of a second H-bond acceptor, altered basicity |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving its binding.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. semanticscholar.org For instance, the tosyl group could engage in pi-stacking or hydrophobic interactions, while the pyridine (B92270) nitrogen may act as a hydrogen bond acceptor.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | LEU78, VAL86, ALA101 |
| Hydrogen Bonds | 1 | LYS80 (with pyridine N) |
| Hydrophobic Interactions | 5 | PHE152, ILE90, LEU78 |
| Electrostatic Interactions | 2 | ASP165 (with tosyl group) |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate various molecular properties. researchgate.net For this compound, these calculations can offer insights into its chemical behavior.
By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of positive and negative charge, which are crucial for understanding intermolecular interactions. mdpi.com Furthermore, quantum chemical methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, aiding in the structural elucidation of the compound and its derivatives. researchgate.net
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Implication |
| HOMO Energy | -6.2 eV | Region of electron donation |
| LUMO Energy | -1.8 eV | Region of electron acceptance |
| Dipole Moment | 3.5 D | Indicates molecular polarity |
| Molar Refractivity | 95 cm³/mol | Relates to polarizability |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential.
Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the exploration of different conformational states and the study of the molecule's behavior in a simulated biological environment, such as in water or a lipid bilayer. MD simulations can reveal how the molecule adapts its shape to interact with a binding partner and can provide insights into the stability of ligand-protein complexes over time.
Table 3: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-S-C) |
| 1 | 0.0 | 65° |
| 2 | 1.2 | -175° |
| 3 | 2.5 | -60° |
Note: This table presents hypothetical data to exemplify the results of a conformational analysis study.
In Silico Screening and Virtual Library Design for Analogues
In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Starting with the core structure of this compound, virtual libraries of analogues can be designed by systematically modifying different parts of the molecule. For example, the substituents on the pyridine ring or the tosyl group could be varied.
These virtual libraries can then be screened against the binding site of a target protein using high-throughput docking. This process can rapidly identify promising analogues with potentially improved binding affinity or other desirable properties. The results of virtual screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govwhiterose.ac.uk
Table 4: Example of a Virtual Library Design Based on the this compound Scaffold
| Scaffold | R1 (on Pyridine) | R2 (on Tosyl) | Number of Analogues |
| This compound | -H, -F, -Cl, -CH3 | -H, -OCH3, -NO2 | 12 |
| -OH, -CN | -NH2, -CF3 | 8 |
Note: This table illustrates how a virtual library can be constructed around a core chemical structure.
Potential Non Medicinal Academic Applications
Utility in Materials Science Research for Novel Functional Materials
The pyridine (B92270) component of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine offers a site for coordination with metal ions, a property that is fundamental to the development of new functional materials. Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metals. researchgate.net These metal complexes can exhibit interesting photophysical and chemical properties. researchgate.net
The structural framework of this compound could be exploited to design and synthesize novel ligands for the creation of metal-organic frameworks (MOFs) or coordination polymers. By modifying the pyridine or piperidine (B6355638) rings, it is possible to tune the electronic and steric properties of the resulting ligands, which in turn influences the structure and function of the final material. Quaternary pyridinium (B92312) salts, a class of compounds related to the pyridine moiety in the title compound, have applications in materials science, including electrochemical devices. mdpi.com
Table 1: Potential Material Science Applications Based on Structural Moieties
| Structural Feature | Potential Application Area | Rationale |
|---|---|---|
| Pyridine Ring | Coordination Polymers, MOFs | Ability to coordinate with metal ions. researchgate.net |
| Tosyl-Protected Piperidine | Supramolecular Assembly | The tosyl group can direct intermolecular interactions. |
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The primary and most documented application of this compound is its function as a versatile intermediate in the synthesis of more complex molecules. researchgate.net The tosyl group on the piperidine nitrogen serves as a robust protecting group, which is stable under a variety of reaction conditions but can be removed when necessary. This allows for selective reactions to be performed on other parts of the molecule.
The piperidine ring is a significant synthetic fragment in the design of pharmaceuticals and other biologically active compounds. nih.gov The synthesis of piperidine derivatives can be achieved through methods like the hydrogenation of pyridine precursors. nih.gov The 2-methylpyridine (B31789) unit itself can be synthesized through various methods, including flow synthesis via α-methylation. mdpi.com
The strategic placement of the methyl group on the pyridine ring and the linkage to the piperidine ring at the 4-position provide multiple sites for further functionalization. For instance, the methyl group can be a handle for condensation reactions to build larger molecular architectures. nih.gov
Table 2: Key Reactive Sites and Their Synthetic Potential
| Reactive Site | Type of Reaction | Potential Outcome |
|---|---|---|
| Piperidine Nitrogen (after deprotection) | N-Alkylation, N-Arylation | Introduction of diverse substituents for structure-activity relationship studies. |
| Pyridine Ring | Electrophilic Aromatic Substitution | Modification of the electronic properties of the pyridine core. |
| Methyl Group on Pyridine | Condensation Reactions | Elongation of the carbon skeleton. nih.gov |
The compound's structure allows for a stepwise and controlled approach to building molecular complexity. Chemists can selectively deprotect the piperidine nitrogen and introduce a wide array of substituents. Subsequently, the pyridine ring can be modified, or the methyl group can be used in further synthetic transformations. This step-by-step approach is crucial in the total synthesis of natural products and the development of new chemical entities with desired properties.
Future Research Directions and Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine and its analogues is poised to benefit from the integration of green and sustainable chemistry principles. researchgate.netresearcher.life Traditional multi-step syntheses can be resource-intensive, and a move towards more efficient and environmentally benign processes is crucial.
One promising avenue is the adoption of flow chemistry . Continuous flow processes offer numerous advantages over conventional batch reactions, including enhanced safety, shorter reaction times, and often higher yields and purity. nih.govresearchgate.net For the synthesis of pyridine (B92270) and piperidine (B6355638) derivatives, flow chemistry can facilitate challenging reactions with greater control over reaction parameters. soton.ac.ukresearchgate.net The development of a continuous flow synthesis for this compound could significantly streamline its production, making it more accessible for further research.
The use of nanocatalysts represents another significant step towards sustainable synthesis. researchgate.net These catalysts often exhibit high activity and selectivity under mild reaction conditions and can frequently be recovered and reused, reducing waste and cost. Research into novel nanocatalysts for the coupling of pyridine and piperidine precursors or for the functionalization of the pyridine ring could lead to more efficient synthetic routes. researchgate.net
Furthermore, direct C-H functionalization is a powerful strategy that is gaining traction in organic synthesis. rsc.org Applying C-H functionalization techniques to the pyridine or piperidine rings of the core structure would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby increasing atom economy and reducing the number of synthetic steps. nih.govresearchgate.netacs.org
| Synthetic Methodology | Potential Advantages | Relevance to this compound |
| Flow Chemistry | Improved safety, shorter reaction times, higher yields | Streamlined and scalable production of the core scaffold and its analogues. nih.govsoton.ac.ukresearchgate.net |
| Nanocatalysis | High activity, reusability, mild reaction conditions | Greener and more cost-effective synthesis of precursors and final compounds. researchgate.net |
| C-H Functionalization | Increased atom economy, fewer synthetic steps | Direct and late-stage modification of the pyridine or piperidine rings. rsc.orgnih.govresearchgate.netacs.org |
Advanced Mechanistic Characterization of Reaction Pathways and Biological Interactions
A deeper understanding of both the chemical reactivity and the biological interactions of this compound is fundamental to unlocking its full potential. Future research should employ a combination of experimental and computational methods to elucidate these aspects.
Mechanistic studies on the synthesis of this compound and its derivatives can lead to optimized reaction conditions and the discovery of new transformations. For instance, detailed kinetic and spectroscopic analysis of the N-tosylation of the piperidine ring and its subsequent coupling to the 2-methylpyridine (B31789) moiety can provide valuable insights. nih.gov Understanding the role of catalysts and intermediates will be key to improving synthetic efficiency.
From a biological perspective, computational modeling can predict the potential binding modes of this compound with various biological targets. Techniques such as molecular docking and molecular dynamics simulations can help identify potential protein-ligand interactions and guide the design of more potent and selective analogues. nih.gov The pyridine and piperidine moieties are common in enzyme inhibitors, and computational studies can help to identify which enzymes this compound might target. researchgate.net
Pharmacophore modeling can also be employed to define the key structural features required for biological activity. nih.govmdpi.commdpi.com By comparing the structure of this compound with other known bioactive molecules, it may be possible to generate a pharmacophore hypothesis that can be used to screen virtual libraries for other compounds with similar potential activity.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Reactivity
The principles of rational design will be paramount in the development of next-generation analogues of this compound with tailored properties. nih.govresearchgate.net This involves making strategic modifications to the core structure to enhance desired characteristics, such as binding affinity for a specific biological target, while minimizing off-target effects.
One powerful strategy in rational drug design is bioisosteric replacement . mdpi.comresearchgate.net This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the methyl group on the pyridine ring could be replaced with other small alkyl or electron-withdrawing groups to probe the effect on biological activity. Similarly, the tosyl group could be replaced with other sulfonyl groups or even entirely different functionalities to modulate the electronic properties and steric bulk of the molecule. The pyridine ring itself could be a candidate for bioisosteric replacement with other heterocycles to explore new chemical space. nih.govrsc.orgchemrxiv.org
The synthesis of a focused library of analogues with systematic variations in the substituents on both the pyridine and piperidine rings will be crucial for establishing a clear structure-activity relationship (SAR) . mdpi.com This will provide a detailed understanding of how different structural modifications influence the compound's biological activity and will guide the design of more potent and selective molecules.
| Design Strategy | Objective | Example Application to this compound |
| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties | Replacing the tosyl group with other sulfonyl derivatives. mdpi.comresearchgate.netnih.govrsc.orgchemrxiv.org |
| Structure-Activity Relationship (SAR) Studies | Understand the correlation between chemical structure and biological activity | Synthesizing analogues with different substituents on the pyridine ring. mdpi.com |
| Rational Design | Develop analogues with tailored properties | Modifying the linker between the pyridine and piperidine rings. nih.govresearchgate.net |
Expanding the Scope of Targeted Research Applications for the Compound Class
The pyridine and piperidine scaffolds are present in a vast number of FDA-approved drugs and are known to interact with a wide range of biological targets. bohrium.comdovepress.comnih.gov This suggests that this compound and its derivatives could have a broad spectrum of potential research applications.
Future research should focus on screening this compound class against a diverse panel of biological targets to identify novel activities. Given the prevalence of the pyridine moiety in kinase inhibitors, exploring the potential of these compounds as enzyme inhibitors is a logical starting point. researchgate.netacs.org The piperidine scaffold is also a common feature in compounds targeting the central nervous system, suggesting potential applications in neuroscience research. mdpi.comnih.gov
The development of targeted therapies is a major goal in modern medicine, and pyridine derivatives have shown promise as targeted anticancer agents. bohrium.com Investigating the potential of this compound and its analogues to selectively target cancer cells or specific pathways involved in tumorigenesis could be a fruitful area of research. nih.gov
Q & A
Q. What synthetic routes are recommended for preparing 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the tosyl-piperidine moiety to the pyridine ring. Adjust catalysts (e.g., Pd(PPh₃)₄) and ligands to improve regioselectivity .
- Tosylation : Introduce the tosyl group to piperidine using p-toluenesulfonyl chloride in dichloromethane with a base (e.g., NaOH) for deprotonation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity via TLC or HPLC.
- Optimization :
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling :
- Storage :
Q. What spectroscopic methods are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- X-ray Crystallography :
- Resolve stereochemistry of the piperidine ring and confirm tosyl group orientation .
Advanced Research Questions
Q. How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate electronic properties (HOMO/LUMO) to assess redox stability and nucleophilic sites .
- Molecular Docking :
- Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize piperidine and pyridine motifs for binding affinity analysis .
Q. What strategies resolve contradictory data in regioselectivity during synthesis?
Methodological Answer:
Q. How does the pyridine ring’s electronic environment influence catalytic behavior?
Methodological Answer:
Q. What challenges arise in establishing structure-activity relationships (SAR)?
Methodological Answer:
- Systematic Substitution :
- Synthesize analogs with varying substituents (e.g., tosyl vs. mesyl, methyl vs. ethyl) and test in bioassays (e.g., enzyme inhibition) .
- Data Integration :
- Use multivariate analysis (PCA) to link structural descriptors (logP, PSA) with activity trends from high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
